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molecular formula C5H11N<br>C5H11N<br>CH2(CH2)4NH B6355638 Piperidine (Peptide Grade), 99% CAS No. 110-89-4

Piperidine (Peptide Grade), 99%

Cat. No. B6355638
M. Wt: 85.15 g/mol
InChI Key: NQRYJNQNLNOLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

In a 250 mL round-bottomed flask was ethyl 4-bromobenzoate (816 µl, 5 mmol), piperidine (593 µl, 6.00 mmol), and CESIUM CARBONATE (2444 mg, 7.50 mmol) in dioxane (2.36E+04 µl) to give a white suspension. The solution was degassed with N2 (g) for 15 min and then added BINAP (156 mg, 0.25 mmol) and PALLADIUM(II) ACETATE (56.1 mg, 0.25 mmol). The reaction was heated to 100 °C and stirred under a reflux condenser overnight. The reaction was checked by LC-MS (complete), filtered, rinsed with DCM, concentrated in vacuo and onto silica gel. Purification by Iscos (25 g.) using 100% hexanes -> 40% EtOAc in Hexanes afforded a white solid. 950 mg of a white solid obtained. 1H NMR (300 MHz, DMSO- _d_ 6) d ppm 1.28 (t, _J_ =7.08 Hz, 3 H) 1.58 (s, 6 H) 3.31 - 3.38 (m, 4 H) 4.23 (q, _J_ =7.11 Hz, 2 H) 6.94 (m, _J_ =9.06 Hz, 2 H) 7.76 (m, _J_ =9.25 Hz, 2 H) LC-MS: Rt = 2.98 min. Method: Short Purity. MS ES+: 234.2 [M+H]+.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0075 mol
Type
reagent
Reaction Step One
Quantity
0.0236 L
Type
solvent
Reaction Step Two
Quantity
0.006 mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
reactant
Reaction Step Four
Quantity
0.00025 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
522
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0075 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.0236 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.006 mol
Type
reactant
Smiles
C1CCNCC1
Step Four
Name
Quantity
0.005 mol
Type
reactant
Smiles
CCOC(=O)C1=CC=C(C=C1)Br
Step Five
Name
Quantity
0.00025 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.00025 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C1=CC=C(C=C1)N2CCCCC2
Measurements
Type Value Analysis
YIELD 81.44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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